amine CAS No. 1017047-88-9](/img/structure/B3199737.png)

[(2,6-Difluorophenyl)methyl](ethyl)amine

Overview

Description

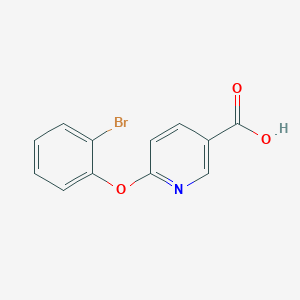

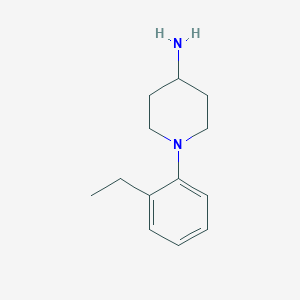

“(2,6-Difluorophenyl)methylamine” is a chemical compound with the CAS Number: 1017047-88-9 . It has a molecular weight of 171.19 and its IUPAC name is N-(2,6-difluorobenzyl)ethanamine . It is a liquid at room temperature .

Molecular Structure Analysis

The molecule contains a total of 23 bond(s). There are 12 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .Physical And Chemical Properties Analysis

“(2,6-Difluorophenyl)methylamine” is a liquid at room temperature . The shipping temperature is normal .Scientific Research Applications

Environmental Impact and Toxicity

- Amines in Surface Waters : Amines, including related compounds, have been identified in surface waters with concentrations typically below detection levels but occasionally reaching up to 10 µg/L. The environmental impact, including the potential formation of nitrosamines and nitramines from amines, which may contaminate drinking water supplies, highlights the need for further research on their prevalence and toxicity (Poste, Grung, & Wright, 2014).

Analytical and Degradation Studies

- Degradation of Nitrogen-containing Compounds : Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds like amines. Ozone and Fenton processes are highly reactive towards these compounds, and the degradation is sensitive to pH. This information is crucial for developing technologies focused on the degradation of amine-based compounds (Bhat & Gogate, 2021).

Applications in Environmental Science and Technology

- PFAS Removal by Amine-Functionalized Sorbents : Amine-containing sorbents are highlighted as promising for PFAS removal in water treatment. The critical review emphasizes the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the effectiveness of PFAS removal, suggesting that amine-functionalized materials offer a potential solution for treating municipal water and wastewater (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Metal-Organic Frameworks (MOFs)

- Amine-functionalized MOFs : Amine-functionalized metal-organic frameworks (MOFs) have been explored for their potential applications, notably in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs have shown high CO2 sorption capacity at low pressures, demonstrating their utility in gas separation and catalysis applications (Lin, Kong, & Chen, 2016).

Safety and Hazards

properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-2-12-6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMQDJXVZMXMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,6-Difluorophenyl)methyl](ethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3199679.png)

![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)

![N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199709.png)

![[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199716.png)

![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3199727.png)

![2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B3199739.png)

![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3199741.png)